N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazinoindole moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The triazinoindole moiety can be synthesized via condensation reactions of appropriate indole derivatives with triazine precursors. The final step involves coupling the oxadiazole and triazinoindole intermediates through a sulfanylacetamide linkage under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis route would be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl~2~).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving its molecular targets.
Medicine: Potential therapeutic agent due to its unique structure and functional groups.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
- N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
Uniqueness
N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness can be leveraged for specific applications where similar compounds may not be as effective.
Properties
Molecular Formula |
C16H16N8O2S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N8O2S/c1-2-7-24-10-6-4-3-5-9(10)12-15(24)19-16(21-20-12)27-8-11(25)18-14-13(17)22-26-23-14/h3-6H,2,7-8H2,1H3,(H2,17,22)(H,18,23,25) |
InChI Key |
PJSNVPMFAWDRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NON=C4N |
Origin of Product |
United States |
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